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Compound of Interest

Compound Name: Arv-771

Cat. No.: B15604412

A head-to-head comparison of the PROTAC protein degrader ARV-771 and the androgen
receptor inhibitor enzalutamide reveals superior tumor growth inhibition by ARV-771 in
preclinical models of castration-resistant prostate cancer (CRPC). Experimental data from in
vivo studies demonstrates that ARV-771 not only induces significant tumor regression in
enzalutamide-resistant xenografts but also more effectively curtails tumor growth in models
where enzalutamide shows minimal activity.

This guide provides a detailed comparison of the in vivo efficacy of ARV-771 and enzalutamide,
presenting key experimental data, methodologies, and a visualization of their distinct
mechanisms of action for researchers, scientists, and drug development professionals.

Comparative In Vivo Efficacy

The in vivo antitumor activity of ARV-771 has been directly compared to enzalutamide in
xenograft models of castration-resistant prostate cancer. The data, summarized below,
highlights the superior performance of ARV-771 in both enzalutamide-resistant and other
CRPC models.
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Table 1. Summary of Comparative In Vivo Efficacy of ARV-771 and Enzalutamide.

Mechanisms of Action: Inhibition vs. Degradation

Enzalutamide and ARV-771 employ fundamentally different mechanisms to disrupt androgen
receptor (AR) signaling, a key driver of prostate cancer growth.

Enzalutamide acts as a competitive antagonist of the androgen receptor.[1] It binds to the
ligand-binding domain of the AR, preventing its activation by androgens, nuclear translocation,
and subsequent binding to DNA, thereby inhibiting the transcription of AR target genes.[1]

ARV-771, on the other hand, is a Proteolysis Targeting Chimera (PROTAC). It is a
heterobifunctional molecule that brings about the degradation of Bromodomain and Extra-
Terminal (BET) proteins (BRD2, BRD3, and BRD4).[1] The degradation of these BET proteins,
which are critical readers of the epigenetic code, leads to the downstream suppression of AR
signaling and AR protein levels.[1] This mechanism allows ARV-771 to be effective even in
contexts where enzalutamide fails, such as in the presence of AR splice variants that lack the
ligand-binding domain.[1]
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Figure 1: Mechanisms of Action for Enzalutamide and ARV-771.
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Experimental Protocols

The following are detailed methodologies for the key in vivo experiments cited in this guide.

22Rv1 Enzalutamide-Resistant Xenograft Study[1]

e Animal Model: Male Nu/Nu mice were used for this study.

o Cell Line and Implantation: 22Rv1 human castration-resistant prostate cancer cells were
implanted subcutaneously into the flanks of the mice.

e Treatment Groups:

[e]

Vehicle control

o

ARV-771 (administered subcutaneously, daily, at doses of 10 mg/kg and 30 mg/kg)

[¢]

OTXO015 (a BET inhibitor, for comparison)

[e]

Docetaxel (chemotherapy control)
e Dosing and Administration: ARV-771 was administered daily via subcutaneous injection.

» Efficacy Endpoints: Tumor volume was measured regularly to assess tumor growth inhibition
and regression. Body weight was monitored as an indicator of toxicity.

VCaP Xenograft Study[2]

¢ Animal Model: Male CB17 SCID mice were utilized.

e Cell Line and Implantation: VCaP human prostate cancer cells were subcutaneously
implanted into the mice.

e Treatment Groups:
o Vehicle control

o ARV-771 (administered subcutaneously with intermittent dosing schedules: every 3 days
or 3 days on/4 days off)
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o Enzalutamide

Dosing and Administration: ARV-771 was administered subcutaneously. The study evaluated
two different intermittent dosing schedules.

Efficacy Endpoints:
o Tumor volume was measured to determine tumor growth inhibition (TGI).

o Serum levels of prostate-specific antigen (PSA) were analyzed by ELISA as a surrogate
biomarker for tumor burden.

o Body weight was monitored for signs of toxicity.
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Typical In Vivo Efficacy Experimental Workflow
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Figure 2: Generalized Experimental Workflow for In Vivo Efficacy Studies.
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In conclusion, the preclinical in vivo data strongly suggests that ARV-771, through its novel
mechanism of BET protein degradation, offers a significant efficacy advantage over the
androgen receptor inhibitor enzalutamide, particularly in the context of enzalutamide-resistant
prostate cancer. These findings support the continued investigation of BET protein degradation
as a promising therapeutic strategy for patients with advanced prostate cancer.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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